molecular formula C36H40N2O9S B6307233 Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH CAS No. 2565804-44-4

Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH

Cat. No.: B6307233
CAS No.: 2565804-44-4
M. Wt: 676.8 g/mol
InChI Key: QMMQKBJHHOLTLN-QXSWOPKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is a modified amino acid derivative used in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue with a tert-butyl ester (OtBu) protecting group, and a cysteine residue with a Psi(Dmp,H)pro protecting group. This compound is primarily used in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” involves several steps:

    Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of the glutamic acid.

    OtBu Protection: The carboxyl group of the glutamic acid is protected using tert-butyl ester.

    Psi(Dmp,H)pro Protection: The cysteine residue is protected with the Psi(Dmp,H)pro group.

The synthesis is typically carried out using solid-phase peptide synthesis techniques, where the peptide chain is constructed on an insoluble resin. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

  • Deprotection Reactions: : The Fmoc, OtBu, and Psi(Dmp,H)pro protecting groups can be removed under specific conditions:

      Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).

      OtBu Deprotection: Achieved using trifluoroacetic acid (TFA).

      Psi(Dmp,H)pro Deprotection: Requires specific conditions depending on the protecting group used.

  • Coupling Reactions: : The compound can undergo coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N,N’-diisopropylethylamine (DIPEA).

    Deprotection Reagents: Piperidine, trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH”.

Scientific Research Applications

“Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” has several applications in scientific research:

Mechanism of Action

The mechanism of action of “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the carboxyl group. The protecting groups ensure that the reactive sites are protected during the synthesis process and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu(OtBu)-OH: Similar compound without the cysteine residue.

    Fmoc-Cys(Psi(Dmp,H)pro)-OH: Similar compound without the glutamic acid residue.

Uniqueness

“Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is unique due to the presence of both glutamic acid and cysteine residues with specific protecting groups, making it versatile for various peptide synthesis applications.

Properties

IUPAC Name

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMQKBJHHOLTLN-QXSWOPKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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